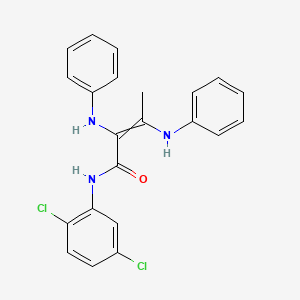
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide is a chemical compound known for its potential biological activities. It belongs to the class of N-arylcinnamamides, which are derivatives of cinnamic acid. These compounds have been studied for their antimicrobial, anti-inflammatory, and other pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide typically involves the reaction of 2,5-dichloroaniline with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of transcription factors such as NF-κB, which play a crucial role in the inflammatory response . The compound may also interact with other cellular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide
Uniqueness
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide stands out due to its specific substitution pattern on the aromatic rings, which may confer unique biological activities. Its ability to inhibit NF-κB and other inflammatory pathways makes it a promising candidate for further research in anti-inflammatory and antimicrobial therapies .
Properties
CAS No. |
56182-64-0 |
|---|---|
Molecular Formula |
C22H19Cl2N3O |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2,3-dianilino-N-(2,5-dichlorophenyl)but-2-enamide |
InChI |
InChI=1S/C22H19Cl2N3O/c1-15(25-17-8-4-2-5-9-17)21(26-18-10-6-3-7-11-18)22(28)27-20-14-16(23)12-13-19(20)24/h2-14,25-26H,1H3,(H,27,28) |
InChI Key |
DRVWOCUQMWJPME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=C(C=CC(=C1)Cl)Cl)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















